molecular formula C12H11N3S B6141253 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B6141253
M. Wt: 229.30 g/mol
InChI Key: CSSSOHYFELMBPW-UHFFFAOYSA-N
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Description

“2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” is a type of heterocyclic compound . These compounds are recognized as key components of many natural, semi-synthetic, and synthetic molecules with a broad spectrum of biological activities . The indole and imidazo[2,1-b][1,3,4]thiadiazole systems have been described as useful scaffolds for the design of anticancer agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves reacting nitrile compounds with thiosemicarbazide . The target compounds are then synthesized from the reactions of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives .


Molecular Structure Analysis

The molecular structure of “2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” has been confirmed by various spectroscopic methods, including infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” include the reaction of nitrile compounds with thiosemicarbazide to produce 2-amino-1,3,4-thiadiazole derivatives . These derivatives then react with phenacyl bromide derivatives to produce the target compounds .

Scientific Research Applications

Cytotoxic Activity

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the reference compound, was a potential inhibitor against MDA-MB-231 .

Anticancer Activity

The compound has shown potent anticancer activity against MCF-7 and A549 cancer cell lines . Compounds 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole, 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole, and 2-(6-(4nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole exhibited the most potent anticancer activity .

EGFR Targeting

The compound has been evaluated as an EGFR targeting anticancer agent . Molecular docking studies showed that the compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .

Antiproliferative Activity

The compound has been screened for its in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2, Capan-1, and Panc-1 .

Inhibitor of VEGFR2

The compound has shown inhibitory activity on VEGFR2, a key receptor in angiogenesis, which is crucial for tumor growth and metastasis .

Kinase Inhibitory Activity

The compound has shown significant kinase inhibitory activity against the tyrosine kinase EGFR, which strongly corroborated the in vitro anticancer findings and the in silico docking investigations .

Future Directions

The future directions for “2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” could involve further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures. This could aid in the development of new antitumor compounds against diseases like pancreatic cancer .

properties

IUPAC Name

2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-2-11-14-15-8-10(13-12(15)16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSSOHYFELMBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

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